molecular formula C7H12N2O3S B12963449 1-Cyclopropyl-3-(1,1-dioxidothietan-3-yl)urea

1-Cyclopropyl-3-(1,1-dioxidothietan-3-yl)urea

Cat. No.: B12963449
M. Wt: 204.25 g/mol
InChI Key: KJLTZHNCNXRGEI-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-(1,1-dioxidothietan-3-yl)urea is a synthetic organic compound belonging to the class of ureas Ureas are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and industrial processes

Preparation Methods

The synthesis of 1-Cyclopropyl-3-(1,1-dioxidothietan-3-yl)urea typically involves the reaction of cyclopropyl isocyanate with 1,1-dioxidothietan-3-amine. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize the reaction conditions and scale up the production process.

Chemical Reactions Analysis

1-Cyclopropyl-3-(1,1-dioxidothietan-3-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropyl or thietan-3-yl groups are replaced by other functional groups.

    Hydrolysis: The urea bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and isocyanate derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Cyclopropyl-3-(1,1-dioxidothietan-3-yl)urea has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-(1,1-dioxidothietan-3-yl)urea involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s unique structure allows it to interact with various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

1-Cyclopropyl-3-(1,1-dioxidothietan-3-yl)urea can be compared with other similar compounds, such as:

    1-Cyclopropyl-3-(prop-2-yn-1-yl)urea: This compound has a similar urea backbone but differs in the substituent groups, leading to different chemical and biological properties.

    1-(2-Fluorophenyl)-3-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)urea: Another urea derivative with distinct structural features and applications.

    1-Cyclopropyl-3-(2-ethoxyphenyl)urea: This compound is used in various research applications and has different reactivity compared to this compound.

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H12N2O3S

Molecular Weight

204.25 g/mol

IUPAC Name

1-cyclopropyl-3-(1,1-dioxothietan-3-yl)urea

InChI

InChI=1S/C7H12N2O3S/c10-7(8-5-1-2-5)9-6-3-13(11,12)4-6/h5-6H,1-4H2,(H2,8,9,10)

InChI Key

KJLTZHNCNXRGEI-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)NC2CS(=O)(=O)C2

Origin of Product

United States

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